5-Phenylmorpholin-3-one: A Technical Guide to its Chemical Properties and Stability
5-Phenylmorpholin-3-one: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylmorpholin-3-one is a heterocyclic organic compound featuring a morpholine ring with a phenyl group at the 5-position and a ketone at the 3-position. This molecule, particularly its chiral enantiomers, serves as a crucial building block in medicinal chemistry. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its chemical properties and stability essential for its effective use in research and drug development. Most notably, (S)-5-phenylmorpholin-3-one is a key intermediate in the synthesis of dual orexin receptor antagonists, a class of drugs developed for the treatment of insomnia. This guide provides a comprehensive overview of the core chemical characteristics, stability profile, and relevant experimental insights for 5-Phenylmorpholin-3-one.
Core Chemical Properties
The fundamental chemical and physical properties of 5-Phenylmorpholin-3-one are summarized in the table below. Data is provided for the racemic mixture as well as the specific enantiomers where available.
| Property | Value |
| IUPAC Name | 5-phenylmorpholin-3-one |
| Synonyms | 5-phenyl-3-morpholinone |
| Molecular Formula | C₁₀H₁₁NO₂[1][2] |
| Molecular Weight | 177.20 g/mol [1][3][4] |
| Appearance | Solid, Off-White Solid, White Crystalline Powder[1][5][6] |
| Melting Point | 90-95 °C ((S)-enantiomer)[5] |
| Boiling Point | 401.9 ± 45.0 °C at 760 mmHg (Predicted)[3][7] |
| Density | 1.149 g/cm³ (Predicted) |
| pKa | 13.66 ± 0.40 (Predicted) |
| Solubility | Limited water solubility; good solubility in methanol and ethyl acetate.[5] |
| CAS Numbers | 1260672-03-4 (Racemic)[1][2][3][7] 192815-71-7 ((R)-enantiomer)[6] 1052209-96-7 ((S)-enantiomer)[5][8] |
| InChI Key | GXDVCRCMLDJGAS-UHFFFAOYSA-N (Racemic)[1][2][3][7] |
Chemical Stability and Handling
Storage and Stability: 5-Phenylmorpholin-3-one is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container at temperatures ranging from 2-8°C to room temperature, protected from light and moisture.[3][5][6] The compound is sensitive to strong acids and may undergo hydrolysis.[5]
Reactivity and Degradation: The primary points of reactivity in 5-Phenylmorpholin-3-one are the amide bond within the morpholinone ring and the ketone functional group.
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Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. The rate of hydrolysis is expected to be pH-dependent.
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Functionalization: The ketone group can be a site for various chemical transformations, such as reduction to a hydroxyl group or alkylation reactions, allowing for the synthesis of diverse derivatives.[5] This reactivity is fundamental to its use as a synthetic intermediate.
Safety and Handling: 5-Phenylmorpholin-3-one is classified as harmful and requires careful handling.[1][3]
-
Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][6]
-
Precautions: Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors.[1]
Experimental Protocols
General Synthetic Approach: The synthesis of morpholin-3-ones typically involves the cyclization of an appropriate amino alcohol with a reagent that provides the carbonyl carbon. A common method is the reaction of an amino alcohol with an α-haloacetyl halide or ester. For 5-phenylmorpholin-3-one, a plausible synthetic route would start from 2-amino-1-phenylethanol.
-
Reaction Scheme:
-
React 2-amino-1-phenylethanol with a protected chloroacetylating agent (e.g., ethyl chloroacetate) in the presence of a base.
-
The initial reaction would likely form an N-acylated intermediate.
-
Subsequent intramolecular cyclization, potentially under heating or with a stronger base, would form the morpholinone ring.
-
Purification is typically achieved by recrystallization or column chromatography.
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General Analytical Methods: The characterization and purity assessment of 5-Phenylmorpholin-3-one relies on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the phenyl group (signals typically in the 7.2-7.5 ppm range), the protons on the morpholine ring, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and the presence of the carbonyl group (typically around 170 ppm), the phenyl carbons, and the carbons of the morpholine ring.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method, likely using a C18 column, would be employed to determine the purity of the compound.
-
The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection is usually performed using a UV detector, as the phenyl group provides a strong chromophore.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ ion would be observed.
Role in Drug Discovery and Development
5-Phenylmorpholin-3-one is a valuable scaffold in drug discovery, primarily due to its role as a precursor to more complex molecules with therapeutic potential.
Intermediate in Orexin Antagonist Synthesis: The orexin system is a key regulator of sleep-wake cycles in the brain.[9] Orexin receptor antagonists are a class of drugs that block the activity of orexin neuropeptides and are used to treat insomnia.[10][11] (S)-5-Phenylmorpholin-3-one is a critical building block for the synthesis of certain dual orexin receptor antagonists (DORAs). The workflow below illustrates its central role in the construction of these complex therapeutic agents.
This workflow highlights how a relatively simple chiral molecule serves as the foundational core upon which the complex structure of a final active pharmaceutical ingredient (API) is built. The specific stereochemistry of the (S)-enantiomer is often crucial for the desired biological activity and receptor binding affinity.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 5-phenylmorpholin-3-one | 192815-71-7 [amp.chemicalbook.com]
- 5. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 6. iajps.com [iajps.com]
- 7. rsc.org [rsc.org]
- 8. achmem.com [achmem.com]
- 9. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrolysis of the 5'-p-nitrophenyl ester of TMP by oligoribonucleases (ORN) from Escherichia coli, Mycobacterium smegmatis, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
